Cas no 86639-63-6 (10-Aminocamptothecin)

10-Aminocamptothecin is a synthetic derivative of camptothecin, a potent topoisomerase I inhibitor. It exhibits significant antitumor activity by stabilizing the covalent complex between topoisomerase I and DNA, leading to replication fork arrest and apoptosis. This compound demonstrates improved solubility and stability compared to its parent molecule, enhancing its potential for therapeutic applications. Preclinical studies suggest efficacy against a range of solid tumors, including colorectal and ovarian cancers. Its mechanism of action and structural modifications make it a promising candidate for further research in oncology, particularly in overcoming limitations associated with natural camptothecins, such as toxicity and formulation challenges.
10-Aminocamptothecin structure
10-Aminocamptothecin structure
Product Name:10-Aminocamptothecin
CAS No:86639-63-6
MF:C20H17N3O4
MW:363.366684675217
CID:61009
PubChem ID:104986
Update Time:2025-10-29

10-Aminocamptothecin Chemical and Physical Properties

Names and Identifiers

    • 10-Aminocamptothecin
    • (4S)-9-Amino-4-ethyl-4-hydroxy-1H-pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione
    • 9-Amino-20-camptothecin
    • 9-AMINOCAMPTOTHECIN
    • 9-Amino-cpt
    • Camptothecin,10-amino
    • (4S)-9-Amino-4-ethyl-4-hydroxy-1H-pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione (ACI)
    • 1H-Pyrano[3′,4′:6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione, 9-amino-4-ethyl-4-hydroxy-, (S)- (ZCI)
    • Camptothecin, 10-amino-
    • 10-amino-20(S)-camptothecin
    • DTXSID301315223
    • SCHEMBL1727366
    • ANTINEOPLASTIC-652524
    • BDBM50406990
    • (S)-9-amino-4-ethyl-4-hydroxy-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinoline-3,14(4H,12H)-dione
    • NSC-652524
    • 1H-Pyrano(3',4':6,7)indolizino(1,2-b)quinoline-3,14(4H,12H)-dione, 9-amino-4-ethyl-4-hydroxy-, (S)-
    • (19S)-7-amino-19-ethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2(11),3,5,7,9,15(20)-heptaene-14,18-dione
    • NSC652524
    • 10-Amino-cpt
    • 86639-63-6
    • 10-aminocamptothecin, (S)-isomer
    • MVUUMBZAHAKPKQ-FQEVSTJZSA-N
    • CHEMBL102252
    • Inchi: 1S/C20H17N3O4/c1-2-20(26)14-7-16-17-11(5-10-6-12(21)3-4-15(10)22-17)8-23(16)18(24)13(14)9-27-19(20)25/h3-7,26H,2,8-9,21H2,1H3/t20-/m0/s1
    • InChI Key: MVUUMBZAHAKPKQ-FQEVSTJZSA-N
    • SMILES: O=C1C2COC([C@](C=2C=C2C3N=C4C=CC(=CC4=CC=3CN12)N)(O)CC)=O

Computed Properties

  • Exact Mass: 363.12200
  • Monoisotopic Mass: 363.121906
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 1
  • Complexity: 775
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 106
  • XLogP3: 0.3

Experimental Properties

  • Density: 1.55
  • Boiling Point: 825.9°C at 760 mmHg
  • Flash Point: 453.3°C
  • Refractive Index: 1.771
  • PSA: 107.44000
  • LogP: 2.24300

10-Aminocamptothecin Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A576755-1mg
10-Aminocamptothecin
86639-63-6
1mg
$ 190.00 2023-04-19
TRC
A576755-10mg
10-Aminocamptothecin
86639-63-6
10mg
$ 1499.00 2023-04-19

Additional information on 10-Aminocamptothecin

10-Aminocamptothecin (CAS No. 86639-63-6): A Comprehensive Overview of Its Properties and Applications

10-Aminocamptothecin (CAS No. 86639-63-6) is a derivative of the naturally occurring alkaloid camptothecin, a compound renowned for its potent antitumor activity. This synthetic analog has garnered significant attention in the field of oncology due to its enhanced solubility and stability compared to its parent compound. Researchers and pharmaceutical developers are increasingly focusing on 10-Aminocamptothecin as a promising candidate for cancer therapy, particularly in targeting topoisomerase I, a critical enzyme involved in DNA replication and repair.

The mechanism of action of 10-Aminocamptothecin revolves around its ability to inhibit topoisomerase I, leading to the accumulation of DNA single-strand breaks and subsequent apoptosis in rapidly dividing cancer cells. This mechanism aligns with the growing interest in targeted cancer therapies, a hot topic in modern medicine. Patients and healthcare providers alike are searching for treatments that minimize side effects while maximizing efficacy, making 10-Aminocamptothecin a subject of ongoing clinical research.

In recent years, the demand for novel anticancer agents has surged, driven by the limitations of conventional chemotherapy, such as drug resistance and systemic toxicity. 10-Aminocamptothecin addresses some of these challenges by offering a more selective approach. Its pharmacokinetic profile and bioavailability have been extensively studied, with results indicating potential for improved patient outcomes. These attributes make it a frequent search term among researchers exploring cancer drug development and precision medicine.

The synthesis of 10-Aminocamptothecin involves complex chemical processes, often requiring high-purity reagents and controlled conditions. Laboratories specializing in pharmaceutical intermediates and fine chemicals frequently seek this compound for preclinical studies. Its CAS No. 86639-63-6 serves as a unique identifier, ensuring accurate sourcing and regulatory compliance. This specificity is crucial for scientists navigating databases like PubChem or ChemSpider.

Beyond its anticancer properties, 10-Aminocamptothecin has also been investigated for its potential in combination therapies. With the rise of immunotherapy and personalized medicine, researchers are exploring how this compound can synergize with other treatments to enhance efficacy. For instance, combining 10-Aminocamptothecin with PD-1 inhibitors or PARP inhibitors could open new avenues for treating resistant cancers.

The safety profile of 10-Aminocamptothecin is another area of interest. While it exhibits fewer side effects than traditional chemotherapeutics, ongoing studies aim to optimize dosing regimens to minimize adverse reactions. This aligns with the broader trend of patient-centric drug development, where reducing toxicity without compromising therapeutic benefits is a top priority.

In summary, 10-Aminocamptothecin (CAS No. 86639-63-6) represents a significant advancement in cancer research. Its unique properties, coupled with the evolving landscape of oncology therapeutics, position it as a key player in the fight against cancer. As scientific understanding deepens and clinical trials progress, this compound may soon transition from the lab to the clinic, offering hope to patients worldwide.

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